DL-METHIONINE (3,3,4,4-D4)
CAS No.:
Cat. No.: VC3685236
Molecular Formula:
Molecular Weight: 153.24
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 153.24 |
|---|
Introduction
Fundamental Characteristics and Structure
DL-Methionine-3,3,4,4-d4 is a deuterium-labeled variant of methionine, an essential sulfur-containing amino acid. The "DL" prefix indicates that it exists as a racemic mixture of both D and L stereoisomers, while the "3,3,4,4-d4" suffix specifies the positions and number of deuterium atoms replacing hydrogen in the molecular structure. These four deuterium atoms are located specifically at positions 3 and 4 of the carbon chain, creating a stable isotopic label that can be tracked through various biological and chemical processes .
The chemical structure maintains the same fundamental backbone as regular methionine but with the strategic replacement of four hydrogen atoms with deuterium atoms. This modification enables researchers to track its metabolic fate while maintaining similar chemical behavior to the non-deuterated counterpart.
Identifiers and Basic Information
DL-Methionine-3,3,4,4-d4 can be identified through several standardized systems used in chemical databases and literature:
| Property | Value |
|---|---|
| CAS Registry Number | 93709-61-6 |
| Molecular Formula | C₅H₇D₄NO₂S |
| Average Molecular Weight | 153.232 g/mol |
| Monoisotopic Mass | 153.076157 |
| ChemSpider ID | 24532698 |
The compound is classified as an amino acid derivative, specifically a deuterated analog of the essential amino acid methionine . Its synthesis and use primarily focus on research applications, particularly in metabolic studies where tracking the fate of methionine in biological systems is desired.
Physical and Chemical Properties
Physical Characteristics
The compound exists as a white to off-white solid at room temperature and has specific physical properties that are important for handling and storage considerations :
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | White to Off-White |
| Melting Point | 225-230°C |
| Boiling Point | 306.861°C at 760 mmHg |
| Density | 1.239 g/cm³ |
| Flash Point | 139.385°C |
These physical properties are comparable to those of regular methionine, with slight variations due to the isotopic substitution. The high melting and boiling points indicate thermal stability, which is advantageous for various analytical applications .
Solubility Characteristics
The solubility profile of DL-Methionine-3,3,4,4-d4 affects its applications in biological studies and chemical analysis:
| Solvent | Solubility |
|---|---|
| Water | Slightly soluble |
| Methanol | Very slightly soluble |
| Other organic solvents | Limited solubility |
This solubility pattern is consistent with the amino acid nature of the compound, featuring both polar and nonpolar moieties that affect its interaction with different solvents .
Synthesis and Production Methods
The production of DL-Methionine-3,3,4,4-d4 involves specialized synthetic pathways designed to incorporate deuterium atoms at specific positions in the methionine molecule. This process requires precise control of reaction conditions to ensure high isotopic purity.
Synthetic Approaches
Synthesis typically begins with deuterated precursors that already contain the required deuterium atoms. The synthetic route often involves procedures similar to those used for regular methionine production but employs deuterium-enriched reagents.
Several approaches may be used:
-
Starting from deuterated homocysteine precursors followed by methylation
-
Utilizing enzymatic methods for stereoselective synthesis
-
Employing chemical methods with deuterium exchange reactions
The choice of synthetic method depends on the desired stereochemical purity and isotopic enrichment level.
| Purity Grade | Typical Use |
|---|---|
| >98 atom % D | General research applications |
| >99 atom % D | High-precision analytical studies |
| >99.5 atom % D | Advanced metabolic tracing experiments |
The compound is usually offered in quantities ranging from milligrams to grams, reflecting its specialized research applications rather than bulk industrial use .
Applications in Scientific Research
DL-Methionine-3,3,4,4-d4 serves as a valuable tool in numerous scientific applications, particularly in metabolic studies and biochemical research where tracking the fate of methionine is crucial.
Metabolic Tracing Studies
The deuterium labeling provides a stable isotopic marker that can be followed through metabolic pathways, making DL-Methionine-3,3,4,4-d4 particularly useful for:
-
Tracing methionine metabolism in various organisms
-
Studying the incorporation of methionine into proteins
-
Investigating methylation processes that utilize methionine as a methyl donor
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Examining the conversion of methionine to other sulfur-containing metabolites
These applications benefit from the fact that deuterium substitution minimally affects the biochemical behavior of the compound while providing a distinctive mass signature that can be detected through various analytical techniques .
Pharmaceutical and Drug Development Applications
In pharmaceutical research, DL-Methionine-3,3,4,4-d4 serves important functions:
-
As an internal standard for quantitative analysis of methionine in biological samples
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For studying drug metabolism and pharmacokinetics where methionine pathways are involved
-
In the development of deuterated pharmaceuticals with potentially improved metabolic profiles
The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of drug molecules, potentially leading to improved therapeutic properties .
Analytical Detection Methods
The detection and quantification of DL-Methionine-3,3,4,4-d4 in research settings relies on sophisticated analytical techniques that can differentiate between deuterated and non-deuterated molecules.
Mass Spectrometry
Mass spectrometry (MS) represents the primary analytical method for detecting and quantifying DL-Methionine-3,3,4,4-d4 due to its ability to distinguish molecules based on their mass differences:
| MS Technique | Application |
|---|---|
| LC-MS/MS | Quantitative analysis in biological matrices |
| GC-MS | Analysis after derivatization |
| MALDI-TOF | Detection in protein digests |
The mass difference of 4 Da compared to regular methionine allows for clear differentiation and precise quantification in complex biological samples .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers complementary information about the structural integrity and purity of DL-Methionine-3,3,4,4-d4:
-
¹H-NMR shows characteristic changes in signal patterns due to deuterium substitution
-
¹³C-NMR provides information about carbon environments affected by deuterium incorporation
-
²H-NMR (deuterium NMR) directly detects the deuterium atoms
This technique is particularly valuable for confirming the position of deuterium labels in the molecule .
Deuterium Metabolic Imaging
A specialized application involves deuterium metabolic imaging (DMI), which allows for the tracking of deuterated compounds in living systems:
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DMI exploits the low natural abundance of deuterium (0.01%) to achieve high signal-to-noise ratios
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The technique provides spatial information about metabolite distribution
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It can be combined with standard proton imaging for anatomical correlation
This emerging methodology offers unique insights into metabolic processes in real-time within intact biological systems .
Biochemical Significance
As a deuterated analog of methionine, DL-Methionine-3,3,4,4-d4 maintains many of the biochemical properties of regular methionine while offering distinctive analytical advantages.
Metabolic Pathways
DL-Methionine-3,3,4,4-d4 participates in similar metabolic pathways as regular methionine, including:
-
Protein synthesis, where it can be incorporated into the polypeptide chain
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The methionine cycle, involving S-adenosylmethionine (SAM) formation
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Transsulfuration pathways leading to cysteine and glutathione
-
Polyamine synthesis pathways
The deuterium labeling allows researchers to track these pathways with minimal perturbation of the biological processes.
Kinetic Isotope Effects
The presence of deuterium can create kinetic isotope effects that slightly alter reaction rates compared to non-deuterated methionine:
| Effect | Consequence |
|---|---|
| Primary kinetic isotope effect | Slower bond breaking at deuterated positions |
| Secondary kinetic isotope effect | Slight changes in reaction energetics |
| Metabolic discrimination | Potential differential processing by enzymes |
These effects, while generally small, can provide valuable mechanistic insights in enzyme studies and metabolic investigations .
| Recommendation | Rationale |
|---|---|
| Store at room temperature | Stable under ambient conditions |
| Keep in tightly sealed containers | Prevent moisture absorption |
| Protect from strong oxidizing agents | Prevent oxidation of the sulfur moiety |
| Avoid prolonged exposure to heat | Prevent potential decomposition |
Following these guidelines helps maintain the compound's purity and isotopic integrity, ensuring reliable research results .
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